7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Overview
Description
Physical and Chemical Properties Analysis
- Melting Point : The reported melting point is 160–162°C .
- IR Spectra : Key absorption bands include 1050 cm⁻¹ (C=S), 3415 cm⁻¹, and 3490 cm⁻¹ (NH) .
- NMR Spectra : Peaks at δ 1.2 (t, 3H, CH₃-ethyl), 2.0 (s, 1H, NH), 2.3 (s, 3H, CH₃), 4.1 (s, 1H, NH), 4.3 (q, 2H, CH₂-ethyl), 7.4–7.8 (m, 3H, Ar–H), 13C NMR (DMSO-d₆): δ 15.2, 21.7, 40.6, 127.5, 128.8, 132.4, 136.1, 145.3, 148.9, 157.9, 179.2 .
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-5a,9a,10,10a-tetrahydro-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN6O2/c1-4-26-17-21-15-14(24(17)8-10(2)22-26)16(27)25(18(28)23(15)3)9-11-12(19)6-5-7-13(11)20/h5-7,14-15,17,21H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXQIFRRAUSARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2NC3C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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